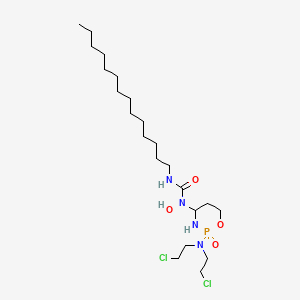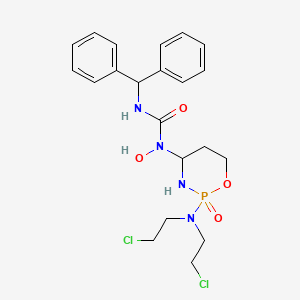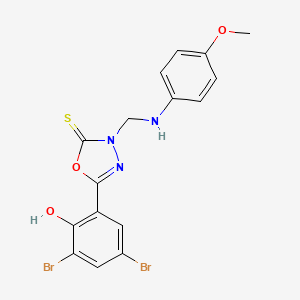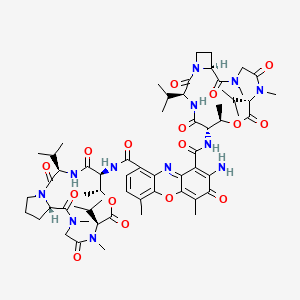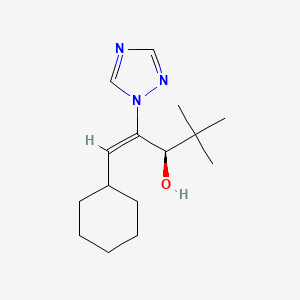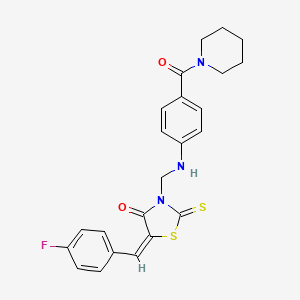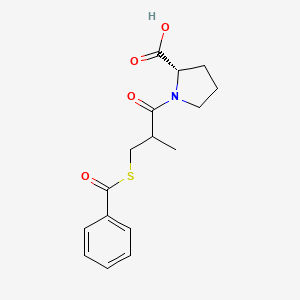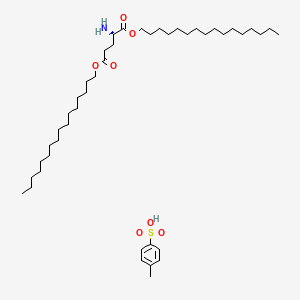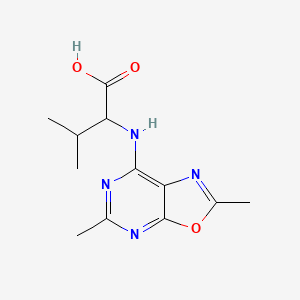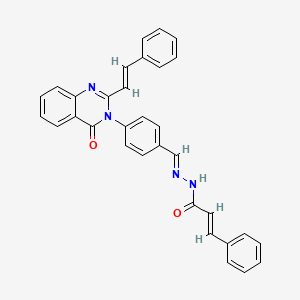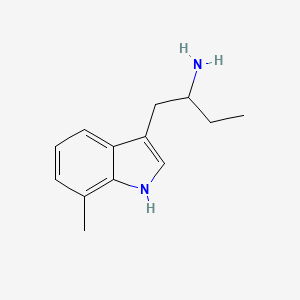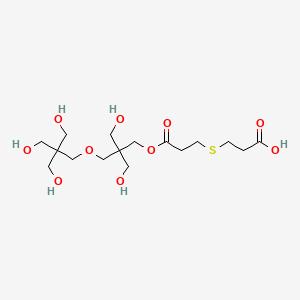
2,7-Dibenzylcycloheptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibenzylcycloheptanone: is an organic compound with the molecular formula C21H22O It is a derivative of cycloheptanone, where two benzyl groups are attached to the 2nd and 7th positions of the cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibenzylcycloheptanone typically involves the alkylation of cycloheptanone with benzyl halides in the presence of a strong base. One common method is the use of sodium hydride (NaH) as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibenzylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of nitro, halogen, or other functional groups on the benzyl rings.
Scientific Research Applications
Chemistry: 2,7-Dibenzylcycloheptanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-Dibenzylcycloheptanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
- 2,6-Dibenzylcycloheptanone
- 2,7-Diphenylcycloheptanone
- 2,7-Dibenzylcyclohexanone
Comparison: 2,7-Dibenzylcycloheptanone is unique due to the specific positioning of the benzyl groups on the cycloheptanone ring. This structural feature influences its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit distinct properties and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
49709-10-6 |
|---|---|
Molecular Formula |
C21H24O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,7-dibenzylcycloheptan-1-one |
InChI |
InChI=1S/C21H24O/c22-21-19(15-17-9-3-1-4-10-17)13-7-8-14-20(21)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 |
InChI Key |
XFNFGJGJPGMVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


